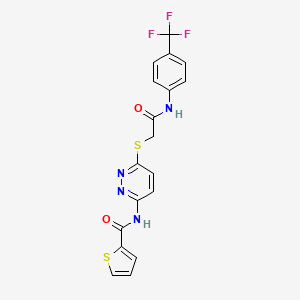

N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2S2/c19-18(20,21)11-3-5-12(6-4-11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-2-1-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTGFSNZEDDHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activity, supported by data tables and relevant case studies.

Structural Characteristics

This compound features a pyridazine core, a thiophene ring, and a trifluoromethyl group, contributing to its unique properties. The molecular formula is , with a molecular weight of approximately 388.44 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Synthesis Methods

The synthesis of N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can be achieved through various methods, including:

- Condensation Reactions : Combining pyridazine derivatives with thiophene carboxylic acids.

- Thioether Formation : Utilizing thiol and electrophilic compounds to form thioether linkages.

- Amide Bond Formation : Reacting amines with carboxylic acids to yield the final amide product.

Anticancer Activity

Research indicates that compounds similar to N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PC-3 (Prostate Cancer) | 1.48 | |

| Compound B | MCF7 (Breast Cancer) | 0.33 |

Antiviral Activity

The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Studies have demonstrated that similar compounds exhibit effective inhibition of viral replication in vitro.

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations below 5 µM.

- Antiviral Mechanism Investigation : Another investigation focused on the mechanism of action against viral targets, demonstrating that the compound disrupts viral entry into host cells by targeting specific receptors involved in the infection process.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that this compound exhibits significant anticancer activity against various cell lines. Preliminary studies have shown:

- Mechanism of Action : The compound may induce apoptosis or cause cell cycle arrest in cancer cells.

- Cell Lines Tested : Notable efficacy against SNB-19, OVCAR-8, and NCI-H40 cell lines with percent growth inhibitions (PGIs) exceeding 75% in some cases .

Antimicrobial Properties

N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has demonstrated promising antimicrobial activity:

- Against Gram-positive Bacteria : Effective in inhibiting strains such as Staphylococcus aureus.

- Against Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties:

- Mechanism : It may modulate inflammatory pathways, providing therapeutic benefits for conditions like rheumatoid arthritis.

Case Studies and Research Findings

Several case studies have documented the biological activity of similar compounds with structural similarities:

- Study on Anticancer Activity : A study published in ACS Omega highlighted the effectiveness of structurally related compounds against various cancer cell lines .

- Antimicrobial Efficacy Study : Research demonstrated that compounds with similar functional groups exhibited significant inhibition against both bacterial strains and fungal pathogens.

- Inflammatory Response Modulation : Investigations into the anti-inflammatory potential revealed that these compounds could reduce pro-inflammatory cytokines in vitro.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The target compound shares structural motifs with several classes of bioactive molecules:

- Pyridazine vs.

- Thiophene-2-carboxamide vs. Furan/Methoxyphenyl Groups : The thiophene carboxamide may enhance lipophilicity compared to the furyl or methoxyphenyl groups in AZ331 and AZ257, influencing membrane permeability .

Substituent Effects on Physicochemical Properties

- Trifluoromethyl Group: The 4-(trifluoromethyl)phenyl substituent increases electron-withdrawing effects and lipophilicity, similar to the 4-bromophenyl group in AZ255. This substitution is known to improve metabolic resistance in drug candidates .

Comparative Data Table

Q & A

Q. What synthetic strategies are optimal for constructing the thioether and carboxamide linkages in this compound?

The synthesis of thioether bonds can be achieved via nucleophilic substitution between a thiol-containing intermediate (e.g., pyridazine-thiol) and a halogenated ethyl-oxo-amide precursor under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C). Carboxamide formation typically employs coupling reagents like HATU or EDCI with DIPEA in anhydrous DCM, ensuring high yields (70–85%) . Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 13C) and thiophene protons (δ ~7.2–7.8 ppm in 1H).

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error.

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98%) and detect byproducts from incomplete coupling reactions .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays).

- Cellular viability : Use MTT assays in cancer (e.g., HeLa) or inflammatory cell lines.

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory activity data across analogs?

- Substituent variation : Compare analogs with modified pyridazine or thiophene rings. For example, replacing the trifluoromethyl group with bromo or methoxy groups may alter lipophilicity (logP) and target binding .

- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values. Contradictions may arise from off-target effects, requiring proteome-wide profiling (e.g., affinity chromatography/MS) .

Q. What computational approaches predict target binding and metabolic stability?

- Docking : Use AutoDock Vina with crystal structures of candidate targets (e.g., EGFR kinase) to map hydrogen bonds between the carboxamide and kinase hinge region.

- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER forcefield).

- Metabolism : Apply CYP450 isoform docking (e.g., CYP3A4) to identify vulnerable sites (e.g., thioether oxidation) .

Q. How to resolve discrepancies in biological assay reproducibility?

- Controlled variables : Standardize cell passage number, serum batch, and compound storage (desiccated, −20°C).

- Orthogonal assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence polarization methods.

- Data normalization : Use Z’-factor scoring to quantify assay robustness and exclude outliers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.